molecular formula C32H24F5NO3 B11521409 5-[3-methoxy-4-(pentafluorophenoxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[3-methoxy-4-(pentafluorophenoxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11521409
M. Wt: 565.5 g/mol
InChI Key: ZMTLNCODGAKUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as sodium hydride, in a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of multiple aromatic rings, methoxy, and pentafluorophenoxy groups. This unique structure provides distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C32H24F5NO3

Molecular Weight

565.5 g/mol

IUPAC Name

5-[3-methoxy-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C32H24F5NO3/c1-32(2)13-18-23-17-7-5-4-6-15(17)8-10-19(23)38-30(24(18)20(39)14-32)16-9-11-21(22(12-16)40-3)41-31-28(36)26(34)25(33)27(35)29(31)37/h4-12,30,38H,13-14H2,1-3H3

InChI Key

ZMTLNCODGAKUHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC6=C(C(=C(C(=C6F)F)F)F)F)OC)C(=O)C1)C

Origin of Product

United States

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